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molecular formula C10H13NO B073798 Butanamide, N-phenyl- CAS No. 1129-50-6

Butanamide, N-phenyl-

Cat. No. B073798
M. Wt: 163.22 g/mol
InChI Key: UHANVDZCDNSILX-UHFFFAOYSA-N
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Patent
US08003670B2

Procedure details

2-Ethylaniline (82.6 mmol, 10 gams) was taken in round bottom flask equipped with a liquid addition funnel and a guard tube. Triethylamine (165 mmol, 16.69 grams) was added to it in one lot. The mass, thus obtained, was cooled to 0-5° C. and added acetyl chloride (123 mmol, 9.73 grams) drop wise, while maintaining the mass temperature below 10° C. After addition of acetyl chloride, cooling was removed and reaction was stirred at 25-28° C. for a period of 3 hours. After completion of the reaction, the reaction mixture was poured onto 200 mL of ice water and aqueous layer was extracted with dichloromethane (2×100 mL). The combined dichloromethane extracts were then washed with water, brine and dried over anhydrous magnesium sulfate. The volatiles were removed under the reduced pressure to obtain 14.09 grams of compound.
Quantity
82.6 mmol
Type
reactant
Reaction Step One
Quantity
16.69 g
Type
reactant
Reaction Step Two
Quantity
9.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])C.[CH2:10](N(CC)CC)[CH3:11].[C:17](Cl)(=[O:19])[CH3:18]>>[CH2:10]([CH2:18][C:17]([NH:5][C:4]1[CH:3]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:19])[CH3:11]

Inputs

Step One
Name
Quantity
82.6 mmol
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
16.69 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.73 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 25-28° C. for a period of 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a liquid addition funnel and a guard tube
CUSTOM
Type
CUSTOM
Details
The mass, thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mass temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (2×100 mL)
WASH
Type
WASH
Details
The combined dichloromethane extracts were then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under the reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)CC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.09 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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